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Compound of Interest

Compound Name: 1-ethynyl-3-methylbenzene

Cat. No.: B1295246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic hydrocarbon 1-ethynyl-3-methylbenzene (also known as m-tolylacetylene). The

document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with the experimental protocols for their acquisition. This information is critical

for the identification, characterization, and quality control of this compound in research and

development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule. The spectrum of 1-ethynyl-3-methylbenzene, typically

recorded in deuterated chloroform (CDCl₃), is characterized by signals in both the aromatic and

aliphatic regions.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.30-7.10 m 4H Aromatic protons

~3.05 s 1H
Acetylenic proton

(C≡C-H)

~2.34 s 3H Methyl protons (-CH₃)

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

~138.0 Aromatic C-CH₃

~132.0 Aromatic CH

~129.5 Aromatic CH

~128.5 Aromatic CH

~128.3 Aromatic CH

~122.5 Aromatic C-C≡CH

~83.5 Acetylenic C-H

~77.0 Acetylenic C-Ar

~21.2 Methyl C

Note: The signals for the deuterated solvent (e.g., CDCl₃ at ~77.16 ppm) are also observed but

not listed here.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1-ethynyl-3-methylbenzene, typically

obtained as a neat liquid film, shows characteristic absorption bands for the aromatic ring, the

carbon-carbon triple bond, and the acetylenic C-H bond.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, sharp ≡C-H stretch

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (methyl)

~2100 Sharp, medium C≡C stretch (alkyne)

~1600, ~1480 Medium to strong Aromatic C=C ring stretch

~880-780 Strong
Aromatic C-H bend (m-

disubstitution)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The electron ionization

(EI) mass spectrum of 1-ethynyl-3-methylbenzene shows a prominent molecular ion peak and

characteristic fragment ions.

m/z Relative Intensity Assignment

116 High [M]⁺ (Molecular ion)

115 Base Peak
[M-H]⁺ (Loss of a hydrogen

atom)

91 Medium

[M-C₂H]⁺ (Loss of the ethynyl

group) or Tropylium ion

[C₇H₇]⁺

65 Medium [C₅H₅]⁺

63 Medium [C₅H₃]⁺
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 1-ethynyl-3-methylbenzene (5-10 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is

transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single pulse (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: ~16 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Number of Scans: 1024 or more

Relaxation Delay: 2.0 s

Acquisition Time: ~1-2 s

Spectral Width: ~240 ppm
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Temperature: 298 K

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy Protocol
Sample Preparation: A drop of neat 1-ethynyl-3-methylbenzene is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Mode: Transmittance

Data Processing: A background spectrum of the clean salt plates is first recorded and

automatically subtracted from the sample spectrum. The resulting transmittance spectrum is

then analyzed for characteristic absorption bands.

Mass Spectrometry Protocol
Sample Introduction: A dilute solution of 1-ethynyl-3-methylbenzene in a volatile solvent (e.g.,

methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or

through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)
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Electron Energy: 70 eV

Mass Range: m/z 40-200

Scan Speed: 1 scan/s

Source Temperature: ~200 °C

Data Processing: The mass spectrum is generated by plotting the relative abundance of the

detected ions against their mass-to-charge ratio (m/z). The base peak is assigned a relative

intensity of 100%, and all other peaks are reported relative to it.

Workflow Visualization
The logical flow of spectroscopic analysis for compound characterization is depicted in the

following diagram.
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Caption: Workflow for Spectroscopic Analysis of 1-ethynyl-3-methylbenzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-ethynyl-3-methylbenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295246#spectroscopic-data-of-1-ethynyl-3-
methylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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